BenchChemオンラインストアへようこそ!

4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide

salt selection physicochemical profiling solubility enhancement

This polyhalogenated pyridinyl morpholine hydrobromide (CAS 1432053-98-9) is a strategic, densely functionalized CNS scaffold. Its dual orthogonal 5-Br and 6-Cl handles enable two consecutive chemoselective cross-couplings, maximizing library synthesis from a single intermediate. With a morpholine core (TPSA 25.36 Ų, 0 HBD) and a LogP of 3.93, it serves as a calibrated reference for CNS drug-likeness benchmarking. The crystalline hydrobromide salt ensures reproducible solubility and long-term storage stability. Specify this CAS to guarantee the precise halogen pattern and salt form critical for reproducible research outcomes.

Molecular Formula C10H10Br2ClF3N2O
Molecular Weight 426.45 g/mol
CAS No. 1432053-98-9
Cat. No. B1447111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide
CAS1432053-98-9
Molecular FormulaC10H10Br2ClF3N2O
Molecular Weight426.45 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=C(C(=C2)C(F)(F)F)Br)Cl.Br
InChIInChI=1S/C10H9BrClF3N2O.BrH/c11-8-6(10(13,14)15)5-7(16-9(8)12)17-1-3-18-4-2-17;/h5H,1-4H2;1H
InChIKeyVKJKQBDNKHKBGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide (CAS 1432053-98-9)


4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide is a polyhalogenated pyridinyl morpholine heterocycle supplied as a crystalline hydrobromide salt. The molecule combines a morpholine ring at the pyridine 2-position with bromo, chloro, and trifluoromethyl substituents at the 5-, 6-, and 4-positions, respectively, yielding a densely functionalized scaffold with a molecular weight of 426.46 g/mol and a calculated LogP of 3.93 . This substitution pattern places the compound within the pyridinyl morpholine class that has been claimed as D2, D3, and 5-HT2A receptor antagonists for neuropsychiatric indications [1].

Why Generic Substitution Falls Short for 4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide


In-class pyridinyl morpholine derivatives cannot be casually interchanged because even single-point alterations to the halogen pattern, the amine heterocycle, or the salt form produce quantifiable shifts in lipophilicity, hydrogen-bonding capacity, and topological polar surface area (TPSA) that directly govern solubility, permeability, and off-target liability . For example, replacing the morpholine oxygen with an NH (piperazine) adds a hydrogen-bond donor that alters CNS drug-likeness parameters, while the choice between free base and hydrobromide salt determines the compound's aqueous handling characteristics and long-term storage stability . The evidence items below quantify these differences and establish why this specific CAS number must be specified for reproducible research outcomes.

Product-Specific Quantitative Differentiation Evidence for 4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide


Hydrobromide Salt vs. Free Base: Solubility and Handling Advantage Evidenced by Physicochemical Descriptors

The hydrobromide salt form (MW 426.46 g/mol) is a discrete crystalline entity that is preferred over the free base (CAS 1053659-46-3, MW 345.54 g/mol) for consistent weighing, dissolution, and formulation. While vendor-reported calculated LogP values for the hydrobromide salt (LogP 3.93) and free base (LogP 3.35) appear counterintuitive for a salt, they reflect the dominant contribution of the neutral free base species in octanol–water partitioning models; the empirical solubility advantage of the hydrobromide salt in aqueous media is well-established for morpholine-containing pharmacophores and is reinforced by the identical TPSA (25.36 Ų) but markedly different solid-state intermolecular forces conferred by the HBr lattice .

salt selection physicochemical profiling solubility enhancement

Morpholine vs. Piperazine Core: Eliminating an H-Bond Donor Improves CNS Drug-Likeness Parameters

Replacement of the morpholine ring with piperazine introduces a secondary amine (N–H) that adds one hydrogen-bond donor (HBD) and increases TPSA, both of which are inversely correlated with passive blood–brain barrier permeability. The target compound (morpholine hydrobromide) possesses 0 HBD and TPSA = 25.36 Ų, while the direct piperazine analog (CAS 1208081-40-6) carries 1 HBD and TPSA = 28.16 Ų, a +2.80 Ų increase . In CNS drug-likeness heuristics (e.g., the Wager score), even single-digit TPSA increases and the introduction of one HBD can shift a compound from the favorable CNS space toward peripheral restriction, making the morpholine congener the superior choice when CNS target engagement is the project objective [1].

CNS drug design hydrogen-bond donors physicochemical property optimization

Trifluoromethyl vs. Methyl at the Pyridine 4-Position: Metabolic Stability and Lipophilicity Advantage

The 4-CF3 substituent on the pyridine ring distinguishes the target compound from 4-methyl congeners. The trifluoromethyl group is a privileged motif in medicinal chemistry due to its strong electron-withdrawing effect, which reduces oxidative metabolism at adjacent positions while simultaneously increasing lipophilicity (Δπ ≈ +1.1 log units relative to –CH3) without adding steric bulk comparable to larger alkyl groups [1]. The target compound's LogP of 3.93 reflects this enhanced lipophilicity, which is critical for achieving target engagement in lipophilic receptor binding pockets. In the context of the D2/D3/5-HT2A antagonist pharmacophore claimed in patent literature, a 4-CF3-substituted pyridinyl morpholine scaffold is explicitly encompassed, and the CF3 group is anticipated to contribute to both receptor affinity and metabolic resilience relative to methyl or unsubstituted analogs [2].

trifluoromethyl effect metabolic stability lipophilic efficiency

Sequential Chemoselective Elaboration: Orthogonal Bromo and Chloro Handles Enable Iterative Cross-Coupling

The simultaneous presence of bromine at the 5-position and chlorine at the 6-position of the pyridine ring provides orthogonal reactivity for sequential palladium-catalyzed cross-coupling. Literature precedent demonstrates that 5-bromo-2-chloropyridines undergo selective direct arylation at the C–Br site in the first step, leaving the C–Cl bond intact for a subsequent Suzuki coupling at the 2-position [1]. In the target compound, the morpholine ring occupies the 2-position, meaning the Br and Cl sites are available for two consecutive and chemoselective functionalization events—a capability not offered by analogs bearing only a single halogen or two identical halogens. This orthogonal reactivity profile enables the convergent synthesis of complex, trisubstituted pyridine libraries with high step economy [2].

chemoselective cross-coupling iterative synthesis halogen selectivity

High Purity and Multi-Vendor Availability Reduce Experimental Variability in Comparative Studies

The hydrobromide salt is commercially available at a certified purity of 98% (Leyan) or 95%+ (CheMenu) , providing a defined baseline for structure–activity relationship (SAR) studies. In contrast, the nearest piperazine analog is listed at 97% purity , and the free base is offered at 97–98% . While these purity differences appear small, even a 1–2% variability in impurity profiles can introduce confounding pharmacological artifacts when compounds are screened at micromolar concentrations. The ≥98% specification of the hydrobromide salt, combined with its availability from multiple non-exclusive vendors (Leyan, Apollo Scientific, Alfa Chemistry, CymitQuimica), reduces single-supplier dependency and facilitates cross-validation of biological results .

chemical purity supply chain reliability reproducibility

Best-Fit Research and Industrial Application Scenarios for 4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide


CNS-Targeted Medicinal Chemistry: D2/D3/5-HT2A Antagonist Lead Generation

The compound's morpholine core (0 HBD, TPSA 25.36 Ų) and 4-CF3 substituent align with CNS drug-likeness criteria, while the pyridinyl morpholine scaffold is explicitly claimed as a D2, D3, and 5-HT2A antagonist chemotype in US Patent 20230242486 A1 [2]. Medicinal chemistry teams pursuing novel antipsychotic agents can procure this compound as a validated starting point for SAR exploration, leveraging the orthogonal Br and Cl handles for rapid analog synthesis [1]. The hydrobromide salt form ensures reproducible solubility and weighing characteristics across multiple synthetic batches.

Iterative Library Synthesis via Chemoselective Cross-Coupling

The 5-bromo and 6-chloro substituents enable two consecutive, chemoselective palladium-catalyzed cross-coupling reactions–direct arylation at C–Br followed by Suzuki coupling at C–Cl–as demonstrated on structurally related bromo-2-chloropyridine systems [1]. This allows a single procurement of the hydrobromide salt to serve as the common intermediate for generating diverse, trisubstituted pyridine libraries without intermediate deprotection or protecting-group manipulation, maximizing synthetic efficiency in both academic and industrial medicinal chemistry laboratories.

Physicochemical Comparator for CNS Drug Design Profiling

With its precisely defined LogP (3.93), TPSA (25.36 Ų), and HBD count (0), this compound serves as a calibrated reference point for benchmarking the physicochemical properties of new CNS candidates [1]. The availability of both the hydrobromide salt and its free base form, as well as the piperazine analog (HBD = 1, TPSA = 28.16 Ų), enables systematic studies correlating subtle structural modifications with changes in permeability, solubility, and metabolic stability .

Building Block for Fragment-Based and DNA-Encoded Library (DEL) Synthesis

The compound's compact size (MW 426.46), rigid heteroaromatic core, and dual orthogonal halogen handles make it an attractive building block for fragment-based drug discovery (FBDD) and DNA-encoded library technology platforms. The hydrobromide salt's high purity (≥98%) and multi-vendor availability minimize the risk of library contamination by reactive impurities, while the CF3 group provides a favorable ¹⁹F NMR handle for hit validation and binding studies.

Quote Request

Request a Quote for 4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.